Benzyl carbamates are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry and organic synthesis due to their versatile applications. These compounds serve as intermediates in the synthesis of various pharmaceuticals and exhibit a range of biological activities. The present analysis focuses on the compound "Benzyl (4-bromobutyl)carbamate," exploring its mechanism of action and applications across different fields, as informed by the latest research findings.
Benzyl carbamates are pivotal intermediates in the synthesis of pharmaceuticals. The enantioselective synthesis of a benzyl carbamate using iodolactamization as a key step has been described, highlighting its importance in the production of potent CCR2 antagonists2. This showcases the role of benzyl carbamates in the development of drugs targeting specific receptors.
The exploration of benzyl carbamates as antibacterial agents has yielded promising results, particularly against Gram-positive bacteria. Certain benzyl carbamates have shown potent inhibitory activity against both standard and drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis. These findings suggest that the structure of the ester group in these compounds significantly affects their antibacterial efficacy4.
The hydro-lipophilic properties of benzyl carbamates are crucial in determining their biological activity. A study on fluorinated benzyl carbamates of 4-aminosalicylanilides revealed insights into the lipophilicity of these compounds, which is a key factor influencing their potential as anticholinesterase and anti-inflammatory agents3.
Benzyl carbamates have been utilized in the design of prodrugs. For example, N-(substituted 2-hydroxyphenyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones have been synthesized and evaluated as mutual prodrugs of acetaminophen. These prodrugs release the parent drugs in aqueous and plasma media, demonstrating their potential as drug delivery systems6.
Benzyl (4-bromobutyl)carbamate can be synthesized using various methods, often involving the reaction of benzylamine with suitable halides or isocyanates. It is classified as a carbamate, which is a category of organic compounds characterized by the presence of the functional group -NH(C=O)O-. The specific structure of benzyl (4-bromobutyl)carbamate allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of benzyl (4-bromobutyl)carbamate can be accomplished through several methods. A detailed synthesis route includes:
This method has been reported to yield the product with good purity and yield, making it suitable for further applications in research and development .
Benzyl (4-bromobutyl)carbamate has a distinctive molecular structure characterized by:
where represents the 4-bromobutyl moiety.
The presence of the bromine atom in the butyl chain contributes to its reactivity, particularly in nucleophilic substitution reactions.
Benzyl (4-bromobutyl)carbamate can undergo several chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis, particularly in medicinal chemistry where modifications may lead to novel therapeutic agents .
The mechanism of action for benzyl (4-bromobutyl)carbamate is primarily related to its ability to inhibit certain enzymes or interact with biological targets:
The physical and chemical properties of benzyl (4-bromobutyl)carbamate include:
These properties make it suitable for various applications in organic synthesis and pharmaceuticals .
Benzyl (4-bromobutyl)carbamate has several scientific applications:
Benzyl (4-bromobutyl)carbamate is an organobromine compound featuring a carbamate (urethane) functional group with a benzyloxycarbonyl (Cbz) protecting group and a terminal bromine atom. Its molecular formula is C12H16BrNO2, corresponding to a molecular weight of 286.16 g/mol [1] [3]. The structural framework consists of a benzyl carbamate moiety (C6H5CH2OC(O)NH–) linked to a four-carbon alkyl chain terminating in a bromine atom (–CH2CH2CH2CH2Br). This bifunctional design confers distinct reactivity: the carbamate nitrogen exhibits nucleophilic character while the alkyl bromide serves as a potent electrophile [1].
The compound's structural identity is further defined by several key identifiers:
Table 1: Molecular Characterization Data
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C12H16BrNO2 |
| Molecular Weight | 286.16 g/mol |
| Canonical SMILES | O=C(NCCCCBr)OCC1C=CC=CC=1 |
| InChI | InChI=1S/C12H16BrNO2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) |
| Hydrogen Bond Donor Count | 1 (N-H group) |
| Hydrogen Bond Acceptor Count | 2 (carbonyl oxygen and carbamate oxygen) |
The benzyl group provides aromatic character and influences solubility in organic solvents, while the bromobutyl chain enables nucleophilic substitution reactions. This molecular architecture establishes Benzyl (4-bromobutyl)carbamate as a versatile building block in synthetic organic chemistry, particularly for introducing protected amine functionalities with an alkyl tether [1] [3].
The precise origin and discovery timeline of Benzyl (4-bromobutyl)carbamate remain undocumented in mainstream chemical literature, reflecting its status as a synthetic intermediate rather than a naturally occurring or therapeutic compound. Its emergence aligns with the mid-to-late 20th century development of carbamate-based protecting groups in peptide and alkaloid synthesis. The benzyloxycarbonyl (Cbz) group, pioneered by Bergmann and Zervas in 1932, became fundamental for amine protection due to its stability and selective removability [1].
Benzyl (4-bromobutyl)carbamate represents a strategic fusion of two key functionalities:
Its documented synthesis from carbon tetrabromide and 4-(Z-amino)-1-butanol demonstrates its derivation from established bromination and carbamate formation methodologies [1]. As synthetic chemistry evolved toward complex architectures like drug conjugates and functionalized polymers, this compound gained utility for introducing spacer arms between molecular entities. Its application in synthesizing monodisperse oligo(tetrahydrofuran) structures exemplifies this role in constructing supramolecular networks [7]. Furthermore, its structural analogs appear in medicinal chemistry contexts, particularly in the development of carbonic anhydrase inhibitors featuring carbamimidothioate moieties [10].
Benzyl (4-bromobutyl)carbamate exhibits several critical physicochemical parameters that govern its handling and reactivity in synthetic applications. These properties are predicted values derived from computational modeling and structural analogs, as experimental measurements specific to this compound are limited in the available literature [1] [3].
Table 2: Experimental Physicochemical Properties
| Property | Value | Conditions/Notes |
|---|---|---|
| Boiling Point | 398.8 ± 35.0 °C | Predicted; indicates thermal stability suitable for controlled reactions |
| Density | 1.338 ± 0.06 g/cm³ | Predicted; suggests higher density than many organic solvents |
| pKa | 12.55 ± 0.46 | Predicted for the carbamate N-H; reflects weak acidity |
| Refractive Index | n20/D = 1.529 | Based on analog Benzyl 4-bromobutyl ether [7] |
The boiling point prediction (~398.8°C) suggests limited volatility at standard reaction temperatures (<200°C), making it suitable for reflux conditions in high-boiling solvents like dimethylformamide or sulfolane. The density of approximately 1.338 g/cm³ exceeds that of water (1 g/cm³) and common solvents like dichloromethane (1.33 g/cm³), indicating that it will form distinct layers with lower-density solvents during extraction [1].
The pKa value of 12.55 reflects the moderate acidity of the carbamate N-H proton, which is significantly less acidic than phenols (pKa ~10) but more acidic than terminal alkynes (pKa ~25). This weak acidity prevents spontaneous deprotonation under neutral conditions but allows generation of the nucleophilic carbamate anion using strong bases (e.g., sodium hydride or potassium tert-butoxide). The terminal bromine atom acts as an excellent leaving group for SN2 reactions, facilitating alkylation of amines, thiols, and carboxylates to form extended molecular frameworks [1] [3].
The compound's solubility profile aligns with its structure: it demonstrates moderate solubility in polar aprotic solvents (DMF, DMSO, acetonitrile) but limited solubility in water or alkanes. The bromine atom contributes significantly to its molecular polarizability, influencing both its reactivity and chromatographic behavior [1] [3].
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7